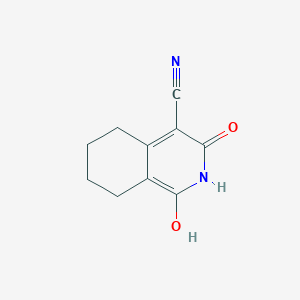

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

描述

准备方法

The synthesis of 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve bulk custom synthesis, ensuring high purity and consistency .

化学反应分析

Oxidation Reactions

Oxidation of the thiolate derivatives of this compound with DMSO-HCl generates diastereomeric sulfoxides. For example, oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates produces 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro[indole-3,4′-pyridine] derivatives .

Table 2: Oxidation Pathways

| Oxidizing Agent | Products | Key Functional Groups Introduced |

|---|---|---|

| DMSO-HCl | Diastereomeric sulfoxides | Thioxo, carboxamide |

- The reaction mechanism involves electrophilic sulfur intermediates, leading to stereochemical diversity .

- Products were characterized via X-ray crystallography and NMR spectroscopy .

Diels-Alder Cycloaddition

The compound participates in organocatalytic Diels-Alder reactions using chiral amine catalysts (e.g., diphenylprolinol silyl ether). This method constructs polycyclic frameworks with high enantioselectivity .

Table 3: Diels-Alder Reaction Parameters

| Dienophile | Catalyst | Product Enantiomeric Excess (ee) |

|---|---|---|

| Nitroolefins | Diphenylprolinol | Up to 93% ee |

- The reaction exploits the electron-deficient nature of the cyano group to activate the dienophile .

- Computational studies (DFT) support the observed stereochemical outcomes .

Nucleophilic Substitution with Aldehydes

Condensation with arylaldehydes in ethanol catalyzed by piperidine yields fused isoquinoline derivatives. For example, reactions with 4-chlorobenzaldehyde produce 7-acetyl-8-aryl-6-hydroxy-1,6-dimethyl-3-selenoxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles .

Table 4: Substitution Reaction Outcomes

| Aldehyde | Conditions | Product Application |

|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, piperidine | Anticancer agents (in silico studies) |

Biological Activity and Molecular Docking

While not a direct chemical reaction, molecular docking studies reveal interactions with Pseudomonas aeruginosa PqsR (binding energy: −5.8 to −8.2 kcal/mol) . The cyano and hydroxyl groups form hydrogen bonds with active-site residues (e.g., Tyr-258, Ser-155) .

科学研究应用

Medicinal Chemistry

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has been investigated for its potential therapeutic effects. Its applications include:

Anticancer Activity

Research indicates that derivatives of hexahydroisoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment .

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action and efficacy:

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways:

Antimicrobial Properties

In addition to its anticancer properties, studies have also explored its antimicrobial activity:

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

Synthesis of Isoquinoline Derivatives

The compound can be utilized to synthesize various isoquinoline derivatives through cyclization reactions:

| Reaction Type | Product Type | Reference |

|---|---|---|

| Cyclization | Isoquinoline derivatives | |

| Functionalization | Modified isoquinolines |

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of hexahydroisoquinoline derivatives. The results indicated significant cytotoxicity against MCF7 breast cancer cells with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection published in Neuroscience Letters, researchers found that treatment with 1-hydroxy-3-oxo derivatives significantly reduced neuronal death in models of oxidative stress .

作用机制

The mechanism of action of 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects . The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

Isoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and properties.

Tetrahydroisoquinoline derivatives: These compounds have a similar hexahydroisoquinoline backbone but may have different substituents.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

生物活性

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS No. 52903-71-6) is a compound that belongs to the class of isoquinoline derivatives. Its molecular formula is , and it has a molecular weight of 190.20 g/mol. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, anticancer, and neuroprotective effects.

The biological activities of this compound are attributed to its interactions with various biochemical pathways:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It may also inhibit cell proliferation by interfering with cell cycle progression.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of COX enzymes in vitro, suggesting potential as an anti-inflammatory agent. |

| Study 2 | Reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways. |

| Study 3 | Found neuroprotective effects in a mouse model of Alzheimer's disease by reducing amyloid-beta toxicity. |

In Vitro and In Vivo Studies

In vitro studies have shown that the compound effectively reduces inflammation markers in cultured cells. In vivo studies using animal models have supported these findings by demonstrating reduced tumor growth and improved cognitive function following treatment with the compound.

属性

IUPAC Name |

1-hydroxy-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-5-8-6-3-1-2-4-7(6)9(13)12-10(8)14/h1-4H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMMNYRXRAOVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC(=O)C(=C2C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302735 | |

| Record name | 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52903-71-6 | |

| Record name | 1,2,5,6,7,8-Hexahydro-3-hydroxy-1-oxo-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52903-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 153281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052903716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52903-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。